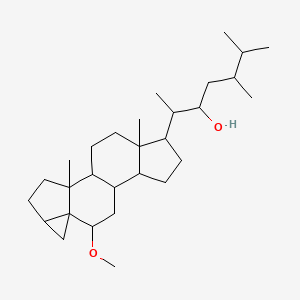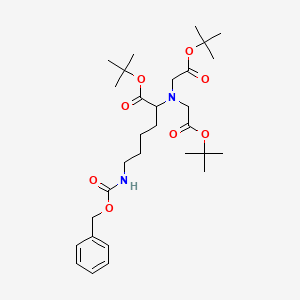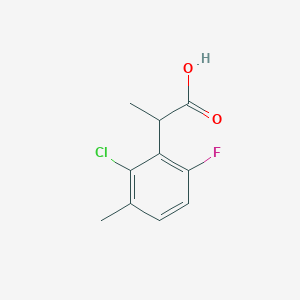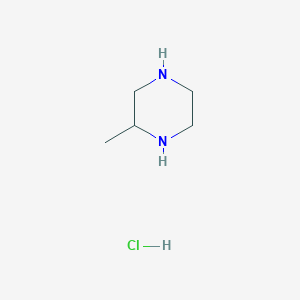
(2S)-2-Methylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Metilpiperazina Clorhidrato es un compuesto quiral que pertenece a la clase de las piperazinas. Es ampliamente utilizado en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades estructurales y reactividad únicas. El compuesto se caracteriza por la presencia de un grupo metilo unido al segundo carbono del anillo de piperazina, y existe como una sal de clorhidrato, lo que mejora su solubilidad en agua.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (S)-2-Metilpiperazina Clorhidrato típicamente involucra los siguientes pasos:
Material de Inicio: La síntesis comienza con la preparación de (S)-2-Metilpiperazina.
Formación de Clorhidrato: La base libre de (S)-2-Metilpiperazina se hace reaccionar entonces con ácido clorhídrico para formar la sal de clorhidrato.
Métodos de Producción Industrial: En entornos industriales, la producción de (S)-2-Metilpiperazina Clorhidrato se lleva a cabo en reactores a gran escala. El proceso involucra:
Proceso por Lotes o Continuo: Dependiendo de la escala, se utilizan procesos por lotes o continuos.
Purificación: El producto crudo se purifica utilizando técnicas de cristalización o recristalización para obtener (S)-2-Metilpiperazina Clorhidrato de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: (S)-2-Metilpiperazina Clorhidrato experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia del anillo de piperazina.
Oxidación y Reducción: Puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo, típicamente bajo condiciones básicas.
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar bajo condiciones ácidas o básicas.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica con haluros de alquilo puede producir derivados de piperazina N-alquilados.
Aplicaciones Científicas De Investigación
(S)-2-Metilpiperazina Clorhidrato tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de diversos compuestos orgánicos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores.
Medicina: Sirve como intermedio en la síntesis de fármacos farmacéuticos, particularmente aquellos dirigidos al sistema nervioso central.
Industria: Se utiliza en la producción de polímeros y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (S)-2-Metilpiperazina Clorhidrato implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como ligando para ciertos receptores o enzimas, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Compuestos Similares:
2-Metilpiperazina: La versión no quiral del compuesto.
N-Metilpiperazina: Otro derivado con un grupo metilo unido al átomo de nitrógeno.
Piperazina Clorhidrato: El compuesto principal sin el grupo metilo.
Unicidad: (S)-2-Metilpiperazina Clorhidrato es único debido a su naturaleza quiral, lo que puede conferir una actividad biológica específica y selectividad en aplicaciones farmacéuticas. Su solubilidad como una sal de clorhidrato también lo hace más versátil en diversas reacciones químicas y formulaciones.
Comparación Con Compuestos Similares
2-Methylpiperazine: The non-chiral version of the compound.
N-Methylpiperazine: Another derivative with a methyl group attached to the nitrogen atom.
Piperazine Hydrochloride: The parent compound without the methyl group.
Uniqueness: (S)-2-Methylpiperazine Hydrochloride is unique due to its chiral nature, which can impart specific biological activity and selectivity in pharmaceutical applications. Its solubility as a hydrochloride salt also makes it more versatile in various chemical reactions and formulations.
Propiedades
Fórmula molecular |
C5H13ClN2 |
|---|---|
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c1-5-4-6-2-3-7-5;/h5-7H,2-4H2,1H3;1H |
Clave InChI |
HDJSDBRVZJYCSL-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)
![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)
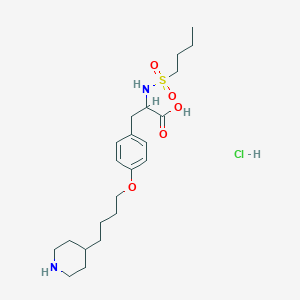


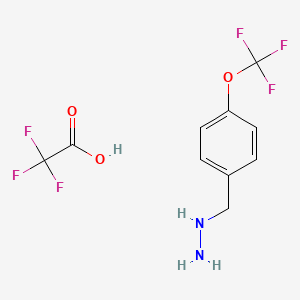
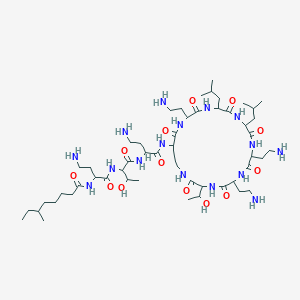
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
